molecular formula C16H16FNO3 B5658139 2-(4-ethoxyphenoxy)-N-(3-fluorophenyl)acetamide

2-(4-ethoxyphenoxy)-N-(3-fluorophenyl)acetamide

Cat. No. B5658139
M. Wt: 289.30 g/mol
InChI Key: WWNLLQIDYOXZEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-(4-ethoxyphenoxy)-N-(3-fluorophenyl)acetamide involves multi-step chemical reactions starting from primary compounds such as 3-fluoro-4-cyanophenol. The methods entail various chemical transformations, leading to the formation of novel acetamide derivatives. These processes are characterized by their efficiency in producing target molecules with specific functional groups (Yang Man-li, 2008).

Molecular Structure Analysis

Molecular structure analysis of related acetamide compounds involves using techniques such as IR, 1H NMR, and crystallography. These methods help in confirming the molecular configurations, identifying intermolecular hydrogen bonds, and determining crystal systems and space groups. The structure elucidation is crucial for understanding the compound's interactions and reactivity (G. Sharma et al., 2018).

Chemical Reactions and Properties

Acetamide derivatives undergo various chemical reactions, including carbonylation, acetylation, and others, depending on their functional groups. For example, the reductive carbonylation of nitrobenzene, under certain conditions, can yield specific acetamide compounds. The selectivity and conditions of these reactions provide insights into the chemical behavior and stability of acetamide derivatives (A. Vavasori et al., 2023).

Mechanism of Action

This is particularly relevant for drugs and bioactive compounds. It involves understanding how the compound interacts with biological systems to exert its effects .

Safety and Hazards

This involves understanding the safety precautions that need to be taken while handling the compound, and the hazards associated with it .

Future Directions

This involves understanding the potential future applications of the compound, and the current research being done on it .

properties

IUPAC Name

2-(4-ethoxyphenoxy)-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c1-2-20-14-6-8-15(9-7-14)21-11-16(19)18-13-5-3-4-12(17)10-13/h3-10H,2,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNLLQIDYOXZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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